2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1171595-74-6
VCID: VC5780483
InChI: InChI=1S/C15H9ClF3N3O3S2/c16-11-6-5-10(27-11)13-21-22-14(24-13)26-7-12(23)20-8-1-3-9(4-2-8)25-15(17,18)19/h1-6H,7H2,(H,20,23)
SMILES: C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl)OC(F)(F)F
Molecular Formula: C15H9ClF3N3O3S2
Molecular Weight: 435.82

2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

CAS No.: 1171595-74-6

Cat. No.: VC5780483

Molecular Formula: C15H9ClF3N3O3S2

Molecular Weight: 435.82

* For research use only. Not for human or veterinary use.

2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide - 1171595-74-6

Specification

CAS No. 1171595-74-6
Molecular Formula C15H9ClF3N3O3S2
Molecular Weight 435.82
IUPAC Name 2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C15H9ClF3N3O3S2/c16-11-6-5-10(27-11)13-21-22-14(24-13)26-7-12(23)20-8-1-3-9(4-2-8)25-15(17,18)19/h1-6H,7H2,(H,20,23)
Standard InChI Key CHBBTOYQLCUFAQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide . Its molecular formula, C₁₅H₉ClF₃N₃O₃S₂, reflects the integration of heterocyclic and aromatic components, including a chlorinated thiophene ring, an oxadiazole core, and a trifluoromethoxy-substituted phenyl group .

Structural Representation

The compound’s SMILES notation, C(C(Nc1ccc(OC(F)(F)F)cc1)=O)SC1=NN=C(O1)C1=CC=C(S1)Cl, highlights key functional groups (Figure 1) :

  • A 5-chlorothiophene moiety linked to the oxadiazole ring.

  • A thioether bridge connecting the oxadiazole to the acetamide group.

  • A 4-(trifluoromethoxy)phenyl substituent on the acetamide nitrogen.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight435.8 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Topological Polar Surface Area112 Ų
logP (Octanol-Water)4.2 (estimated)

Synthesis and Production

Synthetic Pathways

The synthesis involves three principal steps (Figure 2) :

  • Oxadiazole Ring Formation: Cyclization of a hydrazide precursor with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or PCl₅).

  • Thioether Linkage: Reaction of the oxadiazole intermediate with a mercaptoacetamide derivative in the presence of a base (e.g., K₂CO₃).

  • Acetamide Functionalization: Coupling the thioether intermediate with 4-(trifluoromethoxy)aniline using standard acylation protocols.

Industrial-Scale Considerations

While laboratory-scale synthesis yields ~60–70%, industrial production would require optimization of:

  • Catalyst Systems: Transition metal catalysts to enhance cyclization efficiency.

  • Purification Methods: Chromatography or recrystallization to achieve >95% purity .

Physicochemical Properties

Stability and Solubility

The compound demonstrates moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility (<0.1 mg/mL) . Stability studies indicate degradation under strong acidic/basic conditions, with a half-life of >24 hours at pH 7.4 .

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C=N oxadiazole), and 740 cm⁻¹ (C-Cl) .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 4H, aromatic).

    • ¹³C NMR: δ 169.8 (C=O), 162.1 (oxadiazole C-2) .

Biological Activity and Mechanisms

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (µM)Target Organism
5-Chloro-1,3,4-oxadiazole12.4Staphylococcus aureus
Trifluoromethoxy-phenylamide8.7Candida albicans

Molecular Docking Insights

In silico models predict strong binding affinity (ΔG = -9.2 kcal/mol) to bacterial DNA gyrase, suggesting potential as a topoisomerase inhibitor .

Applications in Material Science

Organic Electronics

The conjugated π-system of the oxadiazole-thiophene framework enables applications in:

  • Organic Photovoltaics (OPVs): As an electron-transport layer (ETL) with a LUMO of -3.4 eV .

  • Light-Emitting Diodes (OLEDs): Blue-light emission at 460 nm (PL quantum yield = 0.38) .

Advanced Coatings

The trifluoromethoxy group imparts hydrophobicity (contact angle = 112°), making the compound suitable for water-resistant polymer composites .

Future Research Directions

  • Synthetic Optimization: Development of one-pot methodologies to improve yield.

  • Biological Screening: Broad-spectrum antimicrobial and anticancer assays.

  • Material Characterization: Charge-carrier mobility studies for electronics applications.

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